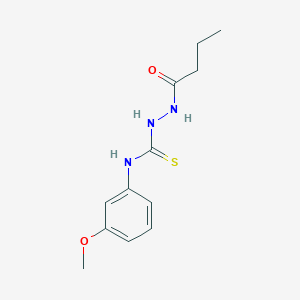
2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide
Descripción general
Descripción
2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide, also known as BMH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMH is a thiosemicarbazone derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, survival, and metabolism. 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide has been shown to inhibit ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, inhibition of viral replication, and neuroprotective effects. 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide in lab experiments is its ability to selectively target cancer cells and inhibit their growth. 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide has also been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one limitation of using 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide in lab experiments is its low solubility, which may affect its efficacy and bioavailability.
Direcciones Futuras
There are several future directions for research on 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide, including:
1. Further studies on the mechanism of action of 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide and its interaction with various enzymes and signaling pathways.
2. Development of more efficient synthesis methods for 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide and its derivatives.
3. Evaluation of the potential therapeutic applications of 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide in other diseases, including neurodegenerative disorders and autoimmune diseases.
4. Development of 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide-based drug formulations with improved solubility and bioavailability.
5. Evaluation of the safety and efficacy of 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide in preclinical and clinical trials.
In conclusion, 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide is a promising compound that has potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
Aplicaciones Científicas De Investigación
2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide has been studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurodegenerative disorders. In cancer research, 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In viral infections, 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide has been shown to inhibit the replication of viruses, including HIV and hepatitis C virus. In neurodegenerative disorders, 2-butyryl-N-(3-methoxyphenyl)hydrazinecarbothioamide has been shown to have neuroprotective effects by inhibiting oxidative stress and reducing inflammation.
Propiedades
IUPAC Name |
1-(butanoylamino)-3-(3-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-3-5-11(16)14-15-12(18)13-9-6-4-7-10(8-9)17-2/h4,6-8H,3,5H2,1-2H3,(H,14,16)(H2,13,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODRLGQNNDSXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=S)NC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



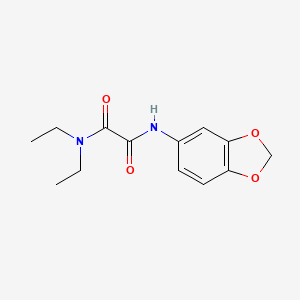


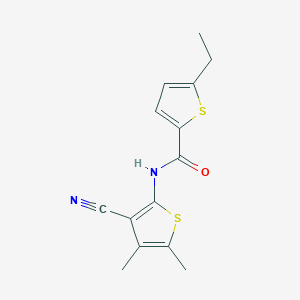
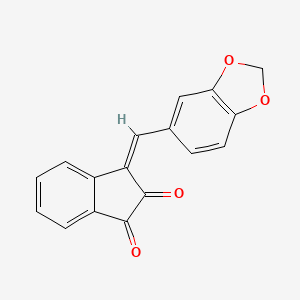
![N-(4-bromo-3-chlorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4723697.png)
![2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4723704.png)
![3-cyclohexyl-2-(ethylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4723717.png)
![N-{4-[(4-biphenylylcarbonyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4723722.png)
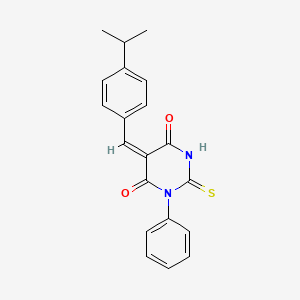
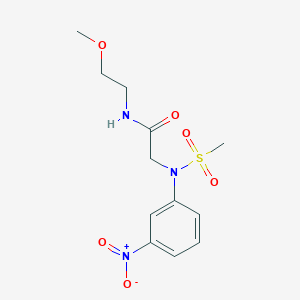
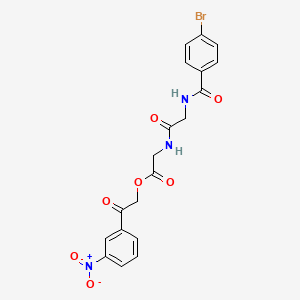
![N-[3-(2-ethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B4723750.png)
![1-(diphenylmethyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B4723758.png)